

Spectroscopic Profile of cis-1,2-Difluorocyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-1,2-Difluorocyclopropane*

Cat. No.: B14635648

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **cis-1,2-difluorocyclopropane**, a molecule of interest in synthetic chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the difluorinated cyclopropyl motif. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a centralized resource for the characterization of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cis-1,2-difluorocyclopropane** reveals a distinct fragmentation pattern useful for its identification. The mass spectrum is characterized by a parent molecular ion peak and a prominent base peak resulting from the loss of a single hydrogen atom.

Table 1: Mass Spectrometry Data for **cis-1,2-Difluorocyclopropane**

m/z	Relative Intensity	Assignment
78	-	[M] ⁺ (Parent Ion)
77	100	[M-H] ⁺ (Base Peak)

Experimental Protocol: Detailed experimental conditions for the acquisition of this mass spectrum are not extensively published. However, typical EI-MS analysis would involve introducing a gaseous or volatile liquid sample into a high-vacuum chamber where it is bombarded with a beam of electrons (typically at 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio by a mass analyzer and detected.

Infrared (IR) Spectroscopy

The vibrational spectrum of **cis-1,2-difluorocyclopropane** has been thoroughly studied, providing a detailed fingerprint of its molecular structure. The fundamental vibrational frequencies have been assigned through both infrared and Raman spectroscopy.

Table 2: Fundamental Vibrational Frequencies for **cis-1,2-Difluorocyclopropane**

Symmetry	Frequency (cm ⁻¹)
a'	3105
a'	3063
a'	3023
a'	1450
a'	1365
a'	1224
a'	1135
a'	1047
a'	862
a'	784
a'	468
a'	209
a"	3055
a"	1346
a"	1150
a"	1089
a"	1060
a"	993
a"	739
a"	621
a"	319

Experimental Protocol: The reported infrared spectra were recorded on gaseous samples. A typical experimental setup for gas-phase IR spectroscopy involves a gas cell with IR-

transparent windows (e.g., KBr or NaCl) placed in the sample compartment of an FTIR spectrometer. A background spectrum of the evacuated cell is first recorded, followed by the spectrum of the cell filled with the gaseous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a critical tool for the structural elucidation of fluorinated organic molecules, detailed and publicly available NMR data for **cis-1,2-difluorocyclopropane** is limited.

¹H NMR Spectroscopy

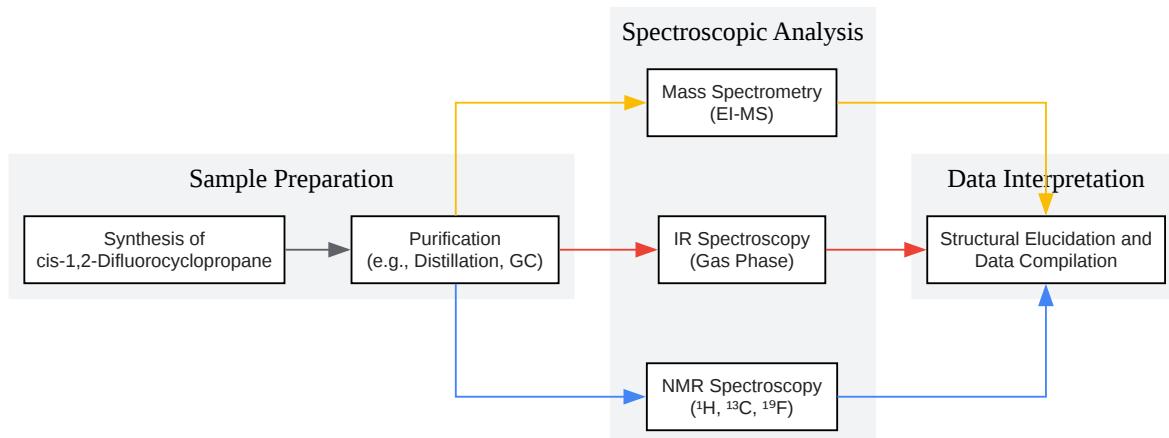
Proton NMR data for the methine protons (CHF) of the cyclopropane ring has been reported.

Table 3: ¹H NMR Data for **cis-1,2-Difluorocyclopropane**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
CHF	~4.5	Triplet (broad)	Not explicitly reported

¹³C and ¹⁹F NMR Spectroscopy

To date, specific chemical shifts and coupling constants for the ¹³C and ¹⁹F NMR spectra of **cis-1,2-difluorocyclopropane** have not been found in a comprehensive search of the scientific literature. The inherent complexity of the spin systems in fluorinated cyclopropanes often leads to complex spectra requiring advanced analytical techniques for full interpretation.


Experimental Protocol for NMR Spectroscopy of Fluorinated Cyclopropanes: A general protocol for acquiring NMR spectra of fluorinated cyclopropanes would involve dissolving the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

- ¹H NMR: A standard one-pulse experiment is typically sufficient.
- ¹³C NMR: Proton-decoupled spectra are usually acquired to simplify the spectrum to singlets for each unique carbon, though C-F coupling will still be present and can be complex.

- ^{19}F NMR: A one-pulse experiment is used, often with proton decoupling. The wide chemical shift range of ^{19}F NMR is advantageous for resolving signals from different fluorine environments.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like **cis-1,2-difluorocyclopropane**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of **cis-1,2-difluorocyclopropane**.

- To cite this document: BenchChem. [Spectroscopic Profile of cis-1,2-Difluorocyclopropane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14635648#cis-1-2-difluorocyclopropane-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b14635648#cis-1-2-difluorocyclopropane-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com